1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone
Overview
Description
Lenaldekar is a inhibitor of T-cell expansion and autoimmune encephalomyelitis.
Mechanism of Action
Target of Action
Lenaldekar, also known as N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine or 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, primarily targets T cells . It specifically blocks the proliferation of T cells in a dose-dependent manner . The IC50 value, which is the concentration of the drug that reduces the response by half, is 3 µM in CD3+, CD4+, and CD8+ cells .
Mode of Action
Lenaldekar interacts with its targets, the T cells, by blocking their proliferation . This interaction results in a cell cycle delay at the G2/M phase . It selectively induces apoptosis in human leukemic blasts . It’s also shown to block myelin-specific T cell responses, possibly via its interactions with the insulin-like growth factor-1 receptor .
Biochemical Pathways
Lenaldekar affects the PI3K/AKT/mTOR (P/A/mT) pathway, which is up-regulated in approximately 50% of T-ALL cases . It achieves this effect possibly via inactivation of the insulin-like growth factor 1 receptor (IGF1-R), which activates the P/A/mT pathway .
Biochemical Analysis
Biochemical Properties
Lenaldekar interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to cause dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
Lenaldekar has significant effects on various types of cells and cellular processes. It induces cell cycle delay at the G2/M phase and selectively induces apoptosis in human leukemic blasts . It has been shown to be active against all acute lymphoblastic leukemia cell lines .
Molecular Mechanism
The molecular mechanism of Lenaldekar involves its interactions with insulin-like growth factor-1 receptor . It diminishes the phosphorylation of T308 and S473 on Akt, however, its action is believed to be upstream of PI-3K/Akt .
Metabolic Pathways
Lenaldekar is involved in various metabolic pathways. It interacts with the PI3 kinase/AKT/mTOR pathway
Properties
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFOQYHZJSYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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